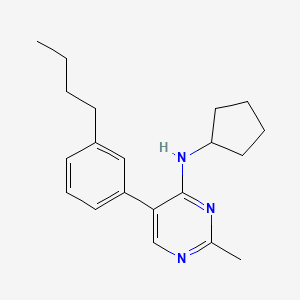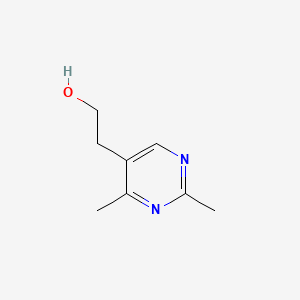
2-Oxazolidinone, 3-(furfurylideneamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxazolidinone, 3-(furfurylideneamino)- is a heterocyclic organic compound containing both nitrogen and oxygen in a five-membered ring. This compound is part of the oxazolidinone class, which is known for its significant biological and pharmacological activities, particularly as antimicrobial agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxazolidinones can be achieved through various methods. One common approach involves the [3 + 2] coupling reaction of isocyanates and epoxides, catalyzed by bifunctional phase-transfer catalysts. This method can yield up to 92% using PhCl as a solvent at 100°C within 12 hours . Another method includes the ring-opening of aziridines by CO2 and the “one-pot” reaction of primary amines with epoxides and CO2 .
Industrial Production Methods: Industrial production of 2-oxazolidinones often involves non-phosgene routes due to the high toxicity of phosgene. The use of bifunctional phase-transfer catalysts and metallic catalysts has been explored to improve yield and efficiency under milder conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Oxazolidinone, 3-(furfurylideneamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen and oxygen atoms in the ring, which can participate in nucleophilic and electrophilic interactions .
Common Reagents and Conditions: Common reagents used in these reactions include strong bases like NaH for intramolecular heterocyclization and trimethylsilyl azide for the modified Curtius rearrangement . Conditions often involve moderate to high temperatures and the presence of catalysts to drive the reactions to completion.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with isocyanates and epoxides typically yields 2-oxazolidinones, while reactions involving aziridines and CO2 can produce various substituted oxazolidinones .
Wissenschaftliche Forschungsanwendungen
2-Oxazolidinone, 3-(furfurylideneamino)- has a wide range of applications in scientific research. In chemistry, it is used as a chiral auxiliary in stereoselective transformations . In biology and medicine, oxazolidinones are known for their antimicrobial properties, particularly against multidrug-resistant Gram-positive bacteria . They act as protein synthesis inhibitors, targeting the ribosomal 50S subunit and preventing the formation of a functional 70S initiation complex . Additionally, oxazolidinones have been explored for their potential anticancer, anti-inflammatory, and neurologic applications .
Wirkmechanismus
The mechanism of action of 2-oxazolidinone, 3-(furfurylideneamino)- involves the inhibition of bacterial protein synthesis. This compound binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex essential for bacterial reproduction . This action is bacteriostatic against enterococci and staphylococci and bactericidal against most strains of streptococci .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds in the oxazolidinone class include linezolid, tedizolid, posizolid, and contezolid . These compounds share the oxazolidinone ring structure and exhibit similar antimicrobial activities.
Uniqueness: What sets 2-oxazolidinone, 3-(furfurylideneamino)- apart is its specific substitution pattern, which can influence its reactivity and biological activity. The furfurylideneamino group may confer unique properties, such as enhanced binding affinity to molecular targets or improved pharmacokinetic profiles .
Conclusion
2-Oxazolidinone, 3-(furfurylideneamino)- is a versatile compound with significant applications in chemistry, biology, and medicine. Its unique structure and reactivity make it a valuable tool in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
6270-33-3 |
|---|---|
Molekularformel |
C8H8N2O3 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
3-[(E)-furan-2-ylmethylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H8N2O3/c11-8-10(3-5-13-8)9-6-7-2-1-4-12-7/h1-2,4,6H,3,5H2/b9-6+ |
InChI-Schlüssel |
JZSCDNDWOSCSJX-RMKNXTFCSA-N |
Isomerische SMILES |
C1COC(=O)N1/N=C/C2=CC=CO2 |
Kanonische SMILES |
C1COC(=O)N1N=CC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-, (3R)-](/img/structure/B12919797.png)
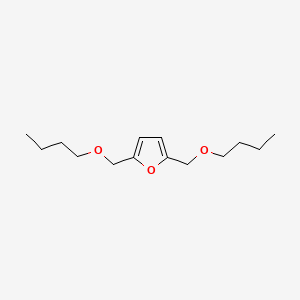
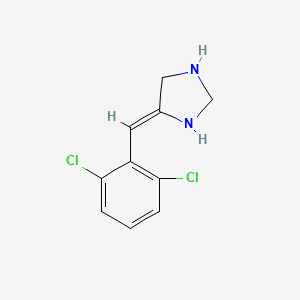
![4-Chloro-2-phenyl-5-[2-(propan-2-ylidene)hydrazinyl]pyridazin-3(2h)-one](/img/structure/B12919822.png)

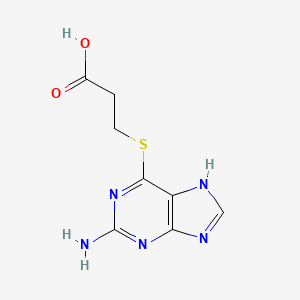
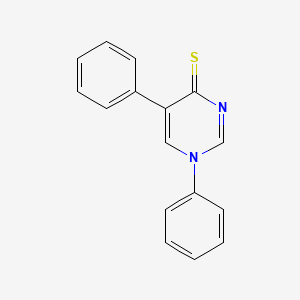
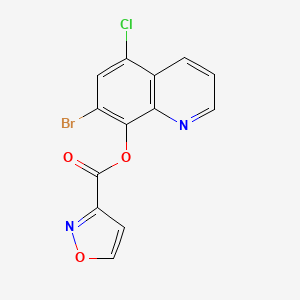
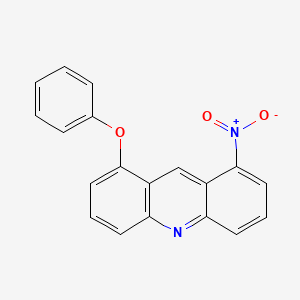
![5-Amino-2-{[(5-methylthiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12919844.png)

